2-Ethylhexyl 3,5-diamino-4-methylbenzoate
Description
2-Ethylhexyl 3,5-diamino-4-methylbenzoate is a benzoate ester derivative characterized by a 2-ethylhexyl ester group and a substituted benzene ring with amino (-NH₂) and methyl (-CH₃) functional groups. The presence of diamino groups may enhance reactivity, enabling its use as a crosslinking agent in epoxy resins or a precursor for dyes and pharmaceutical intermediates . The 2-ethylhexyl moiety likely contributes to hydrophobicity and compatibility with nonpolar matrices, similar to other 2-ethylhexyl esters used in plasticizers and coatings .
Properties
CAS No. |
42908-15-6 |
|---|---|
Molecular Formula |
C16H26N2O2 |
Molecular Weight |
278.39 g/mol |
IUPAC Name |
2-ethylhexyl 3,5-diamino-4-methylbenzoate |
InChI |
InChI=1S/C16H26N2O2/c1-4-6-7-12(5-2)10-20-16(19)13-8-14(17)11(3)15(18)9-13/h8-9,12H,4-7,10,17-18H2,1-3H3 |
InChI Key |
IUSWWMQKWNMRSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC(=C(C(=C1)N)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 3,5-diamino-4-methylbenzoate typically involves the esterification of 3,5-diamino-4-methylbenzoic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 3,5-diamino-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Ethylhexyl 3,5-diamino-4-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 3,5-diamino-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the ester group may enhance the compound’s lipophilicity, facilitating its penetration through biological membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound distinguishes itself from other 2-ethylhexyl esters through its aromatic benzoate core and electron-rich diamino substituents. Key structural and functional comparisons include:
- Di-(2-ethylhexyl) adipate (CAS 103-23-1): A linear aliphatic ester used as a plasticizer. Lacks aromaticity and reactive amino groups, resulting in lower chemical reactivity compared to the target compound .
- Bis(2-ethylhexyl) phthalate (CAS 117-84-0): A high-molecular-weight phthalate plasticizer. While both share aromaticity, the absence of amino groups in phthalates limits their utility in applications requiring nucleophilic reactivity .
- 2-Ethylhexyl Acrylate (CAS 103-11-7): A monofunctional acrylate monomer. The acrylate group enables radical polymerization, whereas the benzoate structure of the target compound may favor condensation or step-growth polymerization .
Physical and Chemical Properties
Toxicity and Environmental Impact
- Bis(2-ethylhexyl) phthalate : Documented endocrine-disrupting effects and environmental persistence .
- 2-Ethylhexyl Chloroformate : Highly reactive and toxic; requires stringent handling protocols .
- This compound: Predicted to have moderate toxicity due to amino groups, necessitating further ecotoxicological studies.
Research Findings and Gaps
- Synthetic Routes: outlines methods for synthesizing amino-triazole derivatives, which could inform the synthesis of the target compound via esterification or Schotten-Baumann reactions.
- Performance Data : While 2-ethylhexyl nitrate’s cetane-enhancing properties are well-documented , analogous data for the target compound in material science applications remain speculative.
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